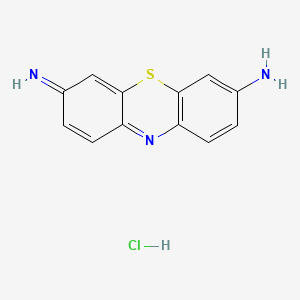

7-Iminophenothiazin-3-amine;hydrochloride

Vue d'ensemble

Description

7-Iminophenothiazin-3-amine;hydrochloride is a chemical compound with the molecular formula C12H10ClN3S. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mécanisme D'action

Target of Action

Thrombin, also known as coagulation factor II, is a serine protease that plays a physiological role in regulating hemostasis and maintaining blood coagulation . Its primary targets include fibrinogen, factor V, factor VIII, and factor XI . Thrombin converts fibrinogen to fibrin, which, in combination with platelets from the blood, forms a clot . It also activates factors V, VIII, and XI, amplifying the coagulation cascade .

Mode of Action

Thrombin acts by cleaving fibrinopeptides A and B from the respective Aα and Bβ chains of fibrinogen to form fibrin monomers . This conversion of fibrinogen into fibrin is a crucial step in the blood coagulation pathway . Thrombin also catalyzes the proteolytic activation of factors XI, V, and VIII, as well as platelets, to greatly amplify flux through the coagulation cascade .

Biochemical Pathways

Thrombin plays a central role in the blood coagulation cascade. Following vascular injury, cell and cell-derived microparticle membranes support the enzymatic reactions that lead to thrombin formation and fibrin deposition . The enzymatic steps of prothrombin cleavage leading to thrombin activation limit the rate of the coagulation process . Thrombin catalyzes fibrin formation and plays a key regulatory role in determining flux through the cascade .

Pharmacokinetics

The pharmacokinetics of thrombin are complex and can be influenced by various factors. Thrombin is produced by the enzymatic cleavage of two sites on prothrombin by activated Factor X (Xa). The activity of factor Xa is greatly enhanced by binding to activated Factor V (Va), termed the prothrombinase complex . The elimination half-life of thrombin is approximately 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of thrombin’s action is the conversion of soluble fibrinogen into insoluble fibrin, which forms a clot in combination with platelets . This clotting action is crucial for stopping bleeding during surgery or after an injury . Dysregulated thrombin generation can contribute to coagulopathic extremes of uncontrolled bleeding or excessive clotting .

Action Environment

The action of thrombin can be influenced by various environmental factors. For instance, mechanisms that impair thrombin generation in trauma include hemodilution, hypothermia, and acidosis . In contrast, circulating microparticles and histones promote thrombin generation . Therefore, the environment in which thrombin acts can significantly influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

Thrombin is synthesized as an inactive precursor, prothrombin, which is activated by the prothrombinase complex. Thrombin interacts with various substrates, cofactors, and inhibitors. It cleaves fibrinogen to form fibrin, activates platelets, and converts factor XIII to factor XIIIa, which cross-links fibrin . Thrombin also interacts with thrombomodulin, forming a complex that activates protein C, an anticoagulant .

Cellular Effects

Thrombin influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It activates platelets, leading to their aggregation and the release of granule contents. Thrombin also affects endothelial cells, promoting the expression of adhesion molecules and cytokines, which are crucial for inflammation and wound healing . Additionally, thrombin modulates gene expression and cell signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

Thrombin exerts its effects through specific binding interactions with its substrates and cofactors. It cleaves peptide bonds in fibrinogen, converting it to fibrin. Thrombin also activates protease-activated receptors (PARs) on the surface of various cells, initiating intracellular signaling cascades that lead to changes in gene expression and cellular responses . Thrombin’s interaction with thrombomodulin alters its substrate specificity, enabling the activation of protein C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thrombin can vary over time. Thrombin is relatively stable but can be inactivated by specific inhibitors or degraded by proteolytic enzymes. Long-term exposure to thrombin can lead to sustained platelet activation and changes in endothelial cell function . In vitro studies have shown that thrombin’s activity can be modulated by various factors, including pH, temperature, and the presence of cofactors .

Dosage Effects in Animal Models

The effects of thrombin vary with different dosages in animal models. Low doses of thrombin can promote hemostasis and wound healing, while high doses can lead to excessive clot formation and thrombosis. In animal studies, threshold effects have been observed, where a certain concentration of thrombin is required to achieve a physiological response . High doses of thrombin can also cause toxic effects, including inflammation and tissue damage .

Metabolic Pathways

Thrombin is involved in several metabolic pathways, primarily related to coagulation and fibrinolysis. It interacts with enzymes such as factor V, factor VIII, and factor XIII, as well as cofactors like calcium ions and phospholipids . Thrombin’s activity can influence metabolic flux and the levels of various metabolites involved in the coagulation cascade .

Transport and Distribution

Thrombin is transported and distributed within the bloodstream and tissues. It binds to specific receptors on the surface of cells, such as platelets and endothelial cells, facilitating its localization and accumulation at sites of vascular injury . Thrombin’s interaction with binding proteins and transporters can also affect its distribution and activity within the body .

Subcellular Localization

Thrombin’s subcellular localization is primarily at the cell surface and within the extracellular matrix. It is directed to specific compartments through targeting signals and post-translational modifications. Thrombin’s activity can be influenced by its localization, with different effects observed depending on whether it is bound to cell surface receptors or present in the extracellular environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iminophenothiazin-3-amine;hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminophenothiazine with an appropriate imine-forming reagent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

7-Iminophenothiazin-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted phenothiazine derivatives .

Applications De Recherche Scientifique

7-Iminophenothiazin-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenothiazine: The parent compound of 7-Iminophenothiazin-3-amine;hydrochloride, known for its antipsychotic and antiemetic properties.

Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

Promethazine: Another phenothiazine derivative with antihistamine and antiemetic effects.

Uniqueness

This compound is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

7-iminophenothiazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBBTJXIKFICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936593 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-66-8 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

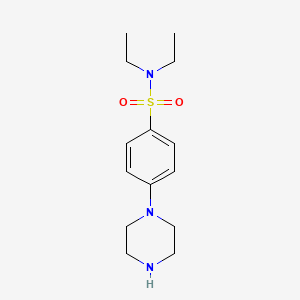

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

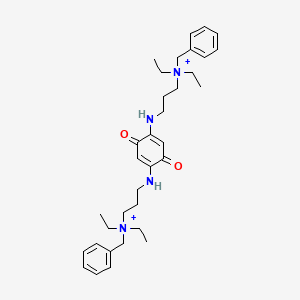

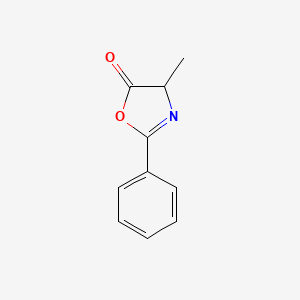

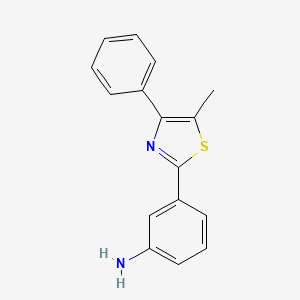

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)